1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
Brand Name:
Vulcanchem
CAS No.:
119555-47-4
VCID:
VC0048457
InChI:
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1
SMILES:
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO
Molecular Formula:
C9H12FN3O3
Molecular Weight:
229.21 g/mol
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
CAS No.: 119555-47-4
Main Products
VCID: VC0048457
Molecular Formula: C9H12FN3O3
Molecular Weight: 229.21 g/mol
CAS No. | 119555-47-4 |
---|---|
Product Name | 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine |
Molecular Formula | C9H12FN3O3 |
Molecular Weight | 229.21 g/mol |
IUPAC Name | 4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
Standard InChIKey | LTDCCBLBAQXNKP-VMHSAVOQSA-N |
Isomeric SMILES | C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES | C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES | C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Synonyms | 1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
PubChem Compound | 64990 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume